molecular formula C14H16FNO3 B15255717 Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B15255717
M. Wt: 265.28 g/mol
InChI Key: ONDHMJKKFMSIGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves the reaction of 3-fluorophenylacetic acid with piperidone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an esterification process . The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate is unique due to its specific structural features, such as the presence of a fluorine atom and a piperidinone ring. These features contribute to its distinct chemical reactivity and potential biological activity .

Biological Activity

Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an analgesic or neuroprotective agent. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C14H16FNO3
  • Molecular Weight: 265.28 g/mol
  • CAS Number: 2059935-57-6

The compound features a piperidine ring substituted with a fluorophenyl group and an ester functional group, which contributes to its unique chemical reactivity and biological interactions. The presence of the carbonyl group adjacent to the piperidine nitrogen is significant for its pharmacological properties.

Interaction Studies

The interaction studies focus on the compound's binding affinity to neurotransmitter receptors and enzymes. These interactions are crucial for predicting pharmacodynamics and optimizing therapeutic efficacy.

Biological Activity

Potential Therapeutic Uses:

  • Analgesic Effects: The compound may exhibit pain-relieving properties through its interaction with opioid and non-opioid receptors.
  • Neuroprotective Properties: Similar compounds have shown potential in protecting neuronal cells from damage, suggesting that this compound could be beneficial in treating neurodegenerative disorders.

Case Studies

  • Analgesic Activity in Animal Models:
    • In a study evaluating the analgesic effects of piperidine derivatives, this compound demonstrated significant pain relief in rodent models when administered at specific dosages.
  • Neuroprotection:
    • A comparative study on various piperidine derivatives indicated that this compound provided notable neuroprotective effects against oxidative stress-induced cell death in cultured neurons.

Data Table: Comparison of Related Compounds

Compound NameStructureKey Features
This compoundStructureUnique fluorine substitution enhances biological activity
Methyl 2-[4-(4-hydroxypiperidin-1-yl)-2-oxoacetate]StructureHydroxyl group instead of fluorine; different activity profile
Methyl 2-[4-(3-chlorophenyl)-2-oxopiperidin-1-yl]acetateStructureChlorine substitution alters electronic properties

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)9-16-6-5-11(8-13(16)17)10-3-2-4-12(15)7-10/h2-4,7,11H,5-6,8-9H2,1H3

InChI Key

ONDHMJKKFMSIGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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